N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide” is a complex organic compound that features multiple heterocyclic rings, including oxazole, thiazole, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide” involves multiple steps, each requiring specific reagents and conditions:
Formation of 5-methyl-1,2-oxazole: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of 4-(4-methylphenyl)-1,3-thiazole: This involves the reaction of 4-methylphenyl isothiocyanate with α-haloketones.
Construction of 1,2,4-oxadiazole ring: This can be synthesized by the reaction of amidoximes with carboxylic acids or their derivatives.
Coupling reactions: The final compound is formed by coupling the synthesized heterocycles through appropriate linkers and under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may lead to amines or alcohols.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
The presence of multiple heterocyclic rings suggests potential pharmacological activity, including anti-inflammatory, anticancer, and antiviral properties.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of “N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-phenyl-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
Properties
Molecular Formula |
C20H19N5O3S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-[3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H19N5O3S2/c1-12-3-5-14(6-4-12)15-10-29-20(21-15)30-11-17-23-19(28-25-17)8-7-18(26)22-16-9-13(2)27-24-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24,26) |
InChI Key |
GWISCVJXIYTMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)SCC3=NOC(=N3)CCC(=O)NC4=NOC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.